molecular formula C18H18N4O2S B12934538 3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide CAS No. 917908-04-4

3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide

Cat. No.: B12934538
CAS No.: 917908-04-4
M. Wt: 354.4 g/mol
InChI Key: MELOPHIIPBRSOS-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzamide core, a thieno[2,3-d]pyrimidine moiety, and a cyclopentyloxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Introduction of the cyclopentyloxy group: This step may involve an etherification reaction where a cyclopentanol derivative is reacted with the thieno[2,3-d]pyrimidine intermediate.

    Formation of the benzamide moiety: This can be done by reacting the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(Thieno[2,3-d]pyrimidin-4-ylamino)benzamide: Lacks the cyclopentyloxy group.

    3-(Cyclopentyloxy)-4-aminobenzamide: Lacks the thieno[2,3-d]pyrimidine moiety.

    3-(Cyclopentyloxy)-4-(pyrimidin-4-ylamino)benzamide: Contains a pyrimidine ring instead of the thieno[2,3-d]pyrimidine.

Uniqueness

The presence of both the thieno[2,3-d]pyrimidine moiety and the cyclopentyloxy group in 3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.

Biological Activity

3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide is a synthetic organic compound categorized under heterocyclic compounds. Its unique structure combines a benzamide core with a thieno[2,3-d]pyrimidine moiety and a cyclopentyloxy group, which may confer distinct biological activities relevant to medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 354.4 g/mol
  • IUPAC Name : 3-cyclopentyloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide
  • CAS Number : 917908-04-4

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core : Achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of the Cyclopentyloxy Group : This is often done via etherification reactions with cyclopentanol derivatives.
  • Formation of the Benzamide Moiety : This step involves reacting the intermediate with benzoyl chloride under basic conditions.

Biological Activity

The biological activity of this compound is primarily characterized by its potential pharmacological effects, particularly in neuropharmacology and oncology.

Neuropharmacological Activity

Research indicates that compounds similar to this compound exhibit significant neuroleptic activity. For example, benzamides have been studied for their effectiveness in treating psychosis and related disorders. In particular:

  • Compounds within the same class have shown to inhibit apomorphine-induced stereotyped behavior in animal models, suggesting potential antipsychotic properties .

Anticancer Activity

Emerging studies have explored the cytotoxic effects of similar thienopyrimidine derivatives against various cancer cell lines:

  • A study demonstrated that certain thienopyrimidine derivatives exhibited significant inhibitory activity against HepG2 liver cancer cells, indicating a promising avenue for further investigation into their anticancer potential .

Structure-Activity Relationship (SAR)

The unique structure of this compound suggests that modifications to its functional groups can significantly impact its biological activity:

  • Cyclopentyloxy Group : May enhance lipophilicity and cellular uptake.
  • Thieno[2,3-d]pyrimidine Moiety : Known for its role in modulating various biological pathways.

Case Studies and Research Findings

  • Neuroleptic Activity : A comparative study on benzamide derivatives highlighted that modifications to the amine group significantly affected potency against psychotic symptoms .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that thienopyrimidine derivatives exhibited EC50 values in the low micromolar range against HepG2 cells, suggesting effective cytotoxicity .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityReference
3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamidePotential neuroleptic effects; cytotoxicity against cancer cells,
Similar Thienopyrimidine DerivativesEffective against HepG2; inhibition of apomorphine-induced behavior ,
Benzamide DerivativesAntipsychotic properties; structure-dependent activity ,

Properties

CAS No.

917908-04-4

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-cyclopentyloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

InChI

InChI=1S/C18H18N4O2S/c19-16(23)11-5-6-14(15(9-11)24-12-3-1-2-4-12)22-17-13-7-8-25-18(13)21-10-20-17/h5-10,12H,1-4H2,(H2,19,23)(H,20,21,22)

InChI Key

MELOPHIIPBRSOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3

Origin of Product

United States

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